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Compound of Interest

Compound Name: 4,5-Dimethoxy-2-nitrotoluene

Cat. No.: B1295395 Get Quote

Application Note: Regioselective Nitration of 3,4-
Dimethoxytoluene
Introduction
The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis,

providing key intermediates for the pharmaceutical, agrochemical, and dye industries. This

document outlines a detailed experimental procedure for the regioselective nitration of 3,4-

dimethoxytoluene to synthesize 4,5-dimethoxy-2-nitrotoluene. The two methoxy groups in the

starting material are strong activating groups and direct the electrophilic substitution primarily to

the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the

electronic influence of the methoxy groups, the nitro group is selectively introduced at the C-2

position.

Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion

(NO₂⁺), the active electrophile, is generated in situ from nitric acid. Given the activated nature

of the 3,4-dimethoxytoluene ring, the reaction can often proceed under milder conditions than

those required for less activated aromatic systems. The methoxy groups at C-3 and C-4 direct

the incoming electrophile to the available ortho and para positions. The position ortho to the C-

3 methoxy group and para to the C-4 methoxy group (C-6) and the position ortho to the C-4

methoxy group (C-5) are electronically favored. However, the position at C-2 is also activated

and less sterically hindered than C-5, leading to the desired product.
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Experimental Protocol
Materials:

3,4-Dimethoxytoluene

Glacial Acetic Acid (CH₃COOH)

Fuming Nitric Acid (HNO₃, 70%)

Ice

Deionized Water

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethanol (for recrystallization)

Diethyl Ether or Ethyl Acetate (for extraction)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Beaker

Separatory funnel

Büchner funnel and filter flask
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Rotary evaporator

Melting point apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

3,4-dimethoxytoluene (5.0 g, 32.8 mmol) in 15 mL of glacial acetic acid.

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature

equilibrates to 0-5 °C.

Addition of Nitrating Agent: While maintaining the temperature between 0-5 °C, add 70%

fuming nitric acid (3.0 mL, ~47 mmol) dropwise to the stirred solution over a period of 20-30

minutes using a dropping funnel. Careful temperature control is crucial to prevent the

formation of by-products.

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath

for an additional 1 hour. The color of the mixture may change to a reddish-brown.

Quenching: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice

with gentle stirring. A yellow precipitate should form.

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner

funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is

neutral to pH paper.

Work-up (for any product remaining in the filtrate):

Transfer the aqueous filtrate to a separatory funnel and extract three times with 30 mL

portions of diethyl ether or ethyl acetate.

Combine the organic extracts and wash sequentially with 30 mL of 5% sodium bicarbonate

solution (to neutralize any remaining acid), 30 mL of deionized water, and finally 30 mL of

brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield additional crude product.

Purification: Combine all crude product and recrystallize from a minimal amount of hot

ethanol. Cool the solution slowly to room temperature and then in an ice bath to maximize

crystal formation.

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a

small amount of cold ethanol, and dry under vacuum. Determine the yield, melting point, and

characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation
Parameter Value

Starting Material 3,4-Dimethoxytoluene

Molecular Weight of Starting Material 152.19 g/mol

Amount of Starting Material 5.0 g

Moles of Starting Material 32.8 mmol

Product 4,5-Dimethoxy-2-nitrotoluene

Molecular Weight of Product 197.19 g/mol

Theoretical Yield 6.47 g

Typical Actual Yield 4.5 - 5.5 g

Typical Percent Yield 70 - 85%

Appearance Yellow crystalline solid

Typical Melting Point 96-98 °C

Visualizations
Experimental Workflow
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Reaction

Work-up & Isolation

Purification

Dissolve 3,4-dimethoxytoluene
in glacial acetic acid

Cool to 0-5 °C
in an ice bath

Add fuming nitric acid
dropwise (0-5 °C)

Stir in ice bath
for 1 hour

Quench by pouring
reaction mixture onto ice

Reaction Complete

Filter crude product

Wash with cold water

Recrystallize from
hot ethanol

Crude Product

Filter purified crystals

Dry under vacuum

K

Final Product
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Electrophilic Aromatic Substitution

HNO₃ + H⁺ (from CH₃COOH)

Nitronium ion (NO₂⁺)
+ H₂O

Generation of
Electrophile

3,4-Dimethoxytoluene

σ-complex
(Resonance Stabilized Carbocation)

+ NO₂⁺

4,5-Dimethoxy-2-nitrotoluene

- H⁺
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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